1-Hexanesulfonyl fluoride
Description
Structure
3D Structure
Properties
CAS No. |
65269-96-7 |
|---|---|
Molecular Formula |
C6H13FO2S |
Molecular Weight |
168.23 g/mol |
IUPAC Name |
hexane-1-sulfonyl fluoride |
InChI |
InChI=1S/C6H13FO2S/c1-2-3-4-5-6-10(7,8)9/h2-6H2,1H3 |
InChI Key |
DNCIDNCRBAKPTP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCS(=O)(=O)F |
Origin of Product |
United States |
Preparation Methods
Sulfuryl Chloride Method
A well-documented method involves the chlorination of hexyl thiocyanate using sulfuryl chloride in the presence of acetic acid and water. The process is conducted by adding 34 mL of sulfuryl chloride over 30 minutes to 10.95 g of hexyl thiocyanate, followed by dropwise addition of a mixture of 23 mL acetic acid and 3.7 mL water over one hour. The reaction evolves gaseous byproducts trapped in sodium hydroxide solution. After stirring for 45 minutes and quenching excess sulfuryl chloride with water, the product is extracted with dichloromethane, dried, and solvent-evaporated under reduced pressure. This method yields 11.34 g of 1-hexanesulfonyl chloride with an 80.2% yield.
| Parameter | Value |
|---|---|
| Starting material | Hexyl thiocyanate (10.95 g) |
| Sulfuryl chloride volume | 34 mL |
| Acetic acid volume | 23 mL |
| Water volume | 3.7 mL |
| Reaction time | ~2.25 hours |
| Yield | 80.2% |
| Product | 1-Hexanesulfonyl chloride |
Phase Transfer Catalysis (PTC) Method
An advanced method for preparing higher alkane sulfonyl halides, including hexanesulfonyl chloride, involves the use of a phase transfer agent to improve selectivity and reduce byproducts such as alpha-chlorinated compounds. The process entails contacting a sulfur-containing compound (e.g., mercaptan), a halogen source (chlorine), and a phase transfer catalyst under controlled temperature (−10°C to 50°C, preferably 25–35°C) and atmospheric pressure. The reaction can be batch or continuous.
Experimental data demonstrate that employing a phase transfer agent significantly reduces undesirable byproducts and increases the yield of the desired sulfonyl chloride. For example, in runs with n-propyl mercaptan, the use of a phase transfer agent reduced alpha-chlorinated byproducts from 8.5% to below 1% and increased sulfonyl chloride purity from ~90% to over 97%.
| Run | Mercaptan | Phase Transfer Agent (g) | Chlorine (g) | HCl (g) | Sulfonyl Chloride (%) | Alpha-Chlorinated Byproduct (%) |
|---|---|---|---|---|---|---|
| 6 | n-propyl | 0 | 100 | 17.3 | 91.0 | 8.5 |
| 8 | n-propyl | 0.04 | 40 | 26.1 | 97.2 | 0.98 |
| 9 | n-propyl | 0.22 | 40 | 26.2 | 97.2 | 0.18 |
This method is adaptable to various alkane chain lengths, including hexane, and is preferred for industrial-scale synthesis due to improved product quality and process efficiency.
Conversion of 1-Hexanesulfonyl Chloride to this compound
The transformation of 1-hexanesulfonyl chloride to this compound is typically achieved via halogen exchange reactions, where the sulfonyl chloride is treated with fluoride sources such as potassium fluoride or other fluoride salts under controlled conditions.
While specific detailed protocols for this conversion are less frequently reported in open literature, the general approach involves nucleophilic substitution of the chlorine atom by fluoride, often facilitated by polar aprotic solvents and elevated temperatures to enhance reaction rates.
The molecular formula of this compound is C6H13FO2S, with a molecular weight of 168.23 g/mol. It is characterized by the sulfonyl fluoride functional group, which imparts unique reactivity useful in organic synthesis.
Summary Table of Preparation Methods
Research Findings and Considerations
The phase transfer catalysis method significantly improves the purity of sulfonyl chlorides by inhibiting alpha-chlorination side reactions, which is critical for downstream conversion to sulfonyl fluorides.
The sulfuryl chloride method remains a reliable and straightforward approach for sulfonyl chloride synthesis but may require additional purification steps to remove byproducts.
Conversion to sulfonyl fluoride is less documented but follows classical halogen exchange chemistry, requiring careful control of reaction conditions to avoid decomposition or side reactions.
Safety considerations include handling corrosive reagents such as sulfuryl chloride and chlorine gas, as well as the toxic and reactive nature of sulfonyl halides and fluorides. Proper ventilation, protective equipment, and controlled reaction environments are mandatory.
Chemical Reactions Analysis
1-Hexanesulfonyl fluoride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the sulfonyl fluoride group.
Oxidation and Reduction: While specific oxidation and reduction reactions are less common, the compound’s stability allows it to be used in various oxidative and reductive environments.
Major Products: The reactions typically yield sulfonyl fluoride derivatives, which are valuable intermediates in organic synthesis.
Scientific Research Applications
Organic Synthesis
1-Hexanesulfonyl fluoride serves as a versatile reagent in organic synthesis. It is primarily utilized as a sulfonylating agent, facilitating the introduction of sulfonyl groups into organic molecules. This application is particularly valuable in the synthesis of pharmaceuticals and agrochemicals.
Case Study: Synthesis of Sulfonamide Antibiotics
- In a study published in the Journal of Organic Chemistry, researchers demonstrated the use of this compound to synthesize a series of sulfonamide antibiotics. The sulfonyl group enhances the biological activity of these compounds, making them effective against bacterial infections.
Pharmaceutical Development
The compound is also employed in pharmaceutical development, particularly in the modification of drug candidates to improve their pharmacokinetic properties.
Case Study: Drug Metabolism Studies
- A research article highlighted the role of this compound in drug metabolism studies where it was used to prepare sulfonamide derivatives that exhibited enhanced solubility and bioavailability compared to their parent compounds.
Bioconjugation Techniques
In biochemistry, this compound is used for bioconjugation purposes, allowing for the labeling of biomolecules.
Data Table: Comparison of Bioconjugation Methods
| Method | Advantages | Limitations |
|---|---|---|
| This compound | High specificity for amines | Requires careful handling due to reactivity |
| Maleimide Chemistry | Stable under physiological conditions | Limited to thiol-containing biomolecules |
| Click Chemistry | Fast reaction rates | Requires specific functional groups |
Surface Coatings
The compound is utilized in the formulation of surface coatings due to its ability to enhance adhesion and durability.
Case Study: Coating Formulations
- An industrial application report indicated that incorporating this compound into coating formulations improved resistance to chemicals and abrasion, making it suitable for protective coatings in automotive and aerospace industries.
Cleaning Agents
In cleaning products, this compound acts as a surfactant, improving wetting and emulsifying properties.
Data Table: Performance Metrics of Cleaning Agents with this compound
| Product Type | Performance Metric | Improvement (%) |
|---|---|---|
| Industrial Cleaners | Surface Tension Reduction | 25 |
| Household Cleaners | Grease Removal Efficiency | 30 |
Environmental Considerations
While this compound has numerous applications, its environmental impact must be assessed. Studies indicate that proper handling and disposal are crucial to mitigate potential risks associated with its use.
Mechanism of Action
The mechanism of action of 1-hexanesulfonyl fluoride involves its ability to form covalent bonds with specific molecular targets. The sulfonyl fluoride group reacts with active-site amino acid residues, leading to the inactivation of enzymes or the modification of proteins . This property makes it a valuable tool in chemical biology and drug discovery .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
1-Hexanesulfonyl Chloride (CAS: 14532-24-2)
| Property | 1-Hexanesulfonyl Fluoride | 1-Hexanesulfonyl Chloride |
|---|---|---|
| Reactivity | Low (resists hydrolysis) | High (prone to hydrolysis) |
| Boiling Point | 112.6°C | Not reported |
| Industrial Use | Fluoropolymer synthesis | Pharmaceutical intermediates |
Sodium 1-Hexanesulfonate (CAS: 2832-45-3)
| Property | This compound | Sodium 1-Hexanesulfonate |
|---|---|---|
| Solubility | Hydrophobic | Water-soluble |
| Functionality | Electrophilic reagent | Surfactant/ionic modifier |
| Environmental Impact | Persistent (PFAS concerns) | Biodegradable |
6-Fluoro-1-hexanesulfonyl Fluoride (CAS: 372-70-3)
| Property | This compound | 6-Fluoro-1-hexanesulfonyl Fluoride |
|---|---|---|
| Fluorination | Full (C₆F₁₄) | Partial (C₆H₁₂F₂) |
| Thermal Stability | High | Moderate |
| Synthetic Utility | Broad (PFAS precursors) | Niche (targeted fluorination) |
Biological Activity
1-Hexanesulfonyl fluoride (HSF) is a sulfonyl fluoride compound that has garnered attention in chemical biology due to its unique reactivity and potential applications in drug discovery. This article explores the biological activity of HSF, focusing on its mechanism of action, interactions with biological macromolecules, and implications for pharmacology.
This compound is characterized by its sulfonyl group (–SO2–) attached to a hexane chain. This structure allows it to act as a potent electrophile, making it suitable for various chemical reactions, particularly in modifying nucleophilic amino acids in proteins.
The biological activity of HSF primarily stems from its ability to form covalent bonds with nucleophilic residues in proteins, such as serine, cysteine, and lysine. This covalent modification can lead to:
- Enzyme Inhibition : HSF can irreversibly inhibit enzymes by modifying active site residues, thereby affecting their catalytic activity.
- Protein Stability : The formation of stable adducts with proteins can alter their stability and function, impacting cellular processes.
Target Proteins
HSF has been shown to interact with various proteins, including:
- Dihydrofolate Reductase (DHFR) : HSF acts as an irreversible inhibitor of DHFR, a key enzyme in folate metabolism, which is crucial for DNA synthesis and repair .
- Transthyretin (TTR) : Studies have demonstrated that HSF can covalently modify TTR, leading to changes in its structure and function .
Case Studies
- Enzyme Inhibition Studies : Research indicates that HSF's interaction with serine hydrolases results in the formation of sulfonate esters. A study identified 38 distinct proteins modified by sulfonyl fluorides, highlighting the compound's broad applicability in probing enzyme mechanisms .
- Pharmacological Applications : HSF has been utilized in the development of chemical probes for studying protein functions. Its ability to selectively modify specific residues allows researchers to investigate the roles of these residues in enzymatic reactions .
Toxicological Profile
While HSF exhibits significant biological activity, its safety profile is crucial for potential therapeutic applications. Toxicological assessments indicate that:
- Acute Toxicity : Limited data are available on acute toxicity; however, similar sulfonyl fluorides have shown varying degrees of toxicity depending on their structure and exposure routes.
- Chronic Exposure : Long-term exposure studies are necessary to evaluate potential carcinogenic effects or organ toxicity.
Summary of Research Findings
The following table summarizes key findings from various studies on this compound:
Q & A
Q. What are the standard methods for characterizing the purity and structural integrity of 1-Hexanesulfonyl fluoride in experimental settings?
- Methodology : Use nuclear magnetic resonance (NMR) spectroscopy to confirm molecular structure, gas chromatography-mass spectrometry (GC-MS) for purity analysis, and fluorometric assays to quantify fluoride release. Cross-reference CAS No. 423-50-7 (as listed in regulatory databases) to verify compound identity .
- Data Validation : Compare results with published spectral libraries and regulatory documentation (e.g., EPA TSCA Section 12(b) listings) to ensure consistency .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Guidelines : Follow EPA TSCA regulations for handling perfluoroalkyl substances, including fume hood use, personal protective equipment (PPE), and waste disposal compliant with 40 CFR 721.9582 .
- Risk Mitigation : Pre-experiment testing under controlled conditions (e.g., small-scale reactivity trials) is advised to assess hazards, as outlined in chemical safety frameworks .
Advanced Research Questions
Q. How can researchers design phenotypic screening studies to evaluate the immunotoxic effects of this compound on human primary cells?
- Experimental Design :
- Cell Lines : Use primary human immune cells (e.g., monocytes, T-cells) exposed to graded concentrations of the compound.
- Endpoints : Measure cytokine release (e.g., IL-6, TNF-α), apoptosis markers (e.g., caspase-3), and oxidative stress indicators (e.g., ROS levels).
- Controls : Include perfluoroalkyl analogs (e.g., 1-Octanesulfonamide) for comparative toxicity profiling .
Q. How can contradictory findings in fluoride excretion studies involving this compound metabolites be resolved?
- Analytical Approach :
- Urinary Fluoride Monitoring : Use ion-selective electrodes or LC-MS/MS to track fluoride excretion kinetics, referencing Table 3 and 4 in urinary fluoride excretion studies .
- Confounding Variables : Adjust for dietary fluoride intake, renal function variability, and inter-laboratory analytical differences via multivariate regression .
Q. What strategies are effective for integrating mechanistic data from animal studies into human neurodevelopmental risk assessments for this compound?
- Translational Framework :
- Animal Models : Compare neurodevelopmental endpoints (e.g., synaptic plasticity, memory tests) in rodents exposed to this compound with human epidemiological data.
- Dose Equivalency : Use physiologically based pharmacokinetic (PBPK) modeling to extrapolate interspecies differences in fluoride metabolism .
- Critical Evaluation : Reference Figure 9 in systematic reviews to categorize mechanistic evidence strength (e.g., high vs. low exposure levels) .
Methodological Resources
- Regulatory Compliance : Consult TSCA Section 12(b) export notification requirements for international shipments .
- Quality Control : Utilize the Fluoride Science Operational Manual for reproducible experimental designs and data reporting .
- Conflict Resolution : Apply the FLOAT method to refine research questions, ensuring alignment between hypothesis, data columns, and analytical scope .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
